molecular formula C22H19N3O4S2 B2786698 N-(4-{[(Z)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene)methyl]amino}phenyl)acetamide CAS No. 894672-73-2

N-(4-{[(Z)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene)methyl]amino}phenyl)acetamide

Cat. No.: B2786698
CAS No.: 894672-73-2
M. Wt: 453.53
InChI Key: HVUOTKNNCMBFJV-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(Z)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene)methyl]amino}phenyl)acetamide is a useful research compound. Its molecular formula is C22H19N3O4S2 and its molecular weight is 453.53. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to targetCyclin-dependent kinase 2 . This protein plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies .

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it may interact with its target throughhydrogen bonding and van der Waals interactions . These interactions can lead to conformational changes in the target protein, potentially inhibiting its function .

Biochemical Pathways

Given its potential target, it may impact pathways related tocell cycle regulation and apoptosis . Inhibition of Cyclin-dependent kinase 2 can disrupt the progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .

Pharmacokinetics

Similar compounds have been found to have goodoral bioavailability and metabolic stability . These properties are crucial for the compound’s effectiveness as a therapeutic agent .

Result of Action

Based on its potential target and mode of action, it may lead tocell cycle arrest and induction of apoptosis . These effects could potentially inhibit the growth of cancer cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Additionally, the presence of other molecules could lead to competitive or non-competitive inhibition, affecting the compound’s efficacy .

Properties

IUPAC Name

N-[4-[[(Z)-(1-benzyl-2,2,4-trioxothieno[3,2-c]thiazin-3-ylidene)methyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S2/c1-15(26)24-18-9-7-17(8-10-18)23-13-20-21(27)22-19(11-12-30-22)25(31(20,28)29)14-16-5-3-2-4-6-16/h2-13,23H,14H2,1H3,(H,24,26)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUOTKNNCMBFJV-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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